Boman Index Divergence: Negative Aggregation Propensity vs. Ponericin W1
Ponericin-W-like 321 exhibits a Boman Index of −12.3 (DRAMP03741), indicating a low predicted propensity for in vivo protein–protein aggregation. In contrast, Ponericin W1 from the ant Pachycondyla goeldii (DRAMP02762) carries a positive Boman Index of +3.71 [1][2]. The Boman Index, calculated from the solubility contributions of individual amino acid residues, serves as a proxy for aggregation tendency; negative values correlate with reduced aggregation and improved solution stability [3]. This 16-point differential places Ponericin-W-like 321 in a fundamentally different formulation behavior class compared to canonical ant-derived ponericin W peptides.
| Evidence Dimension | Predicted protein aggregation propensity (Boman Index) |
|---|---|
| Target Compound Data | Boman Index: −12.3 (DRAMP03741) |
| Comparator Or Baseline | Ponericin W1 (DRAMP02762): Boman Index +3.71 |
| Quantified Difference | Δ = −16.01 (321 is negative; W1 is positive) |
| Conditions | In silico calculation from primary amino acid sequence; validated by DRAMP database standardized pipeline |
Why This Matters
A negative Boman Index predicts superior solubility and lower non-specific aggregation during peptide synthesis, purification, and long-term storage—key factors influencing procurement decisions for high-purity research-grade peptide lots.
- [1] DRAMP database. DRAMP03741: Ponericin-W-like 32.1. Physicochemical properties including Boman Index. Data Accessible at dramp.cpu-bioinfor.org. View Source
- [2] DRAMP database. DRAMP02762: Ponericin-W1. Physicochemical properties including Boman Index. Data Accessible at dramp.cpu-bioinfor.org. View Source
- [3] Boman HG. Antibacterial peptides: basic facts and emerging concepts. J Intern Med. 2003 Sep;254(3):197-215. PMID: 12930229. View Source
